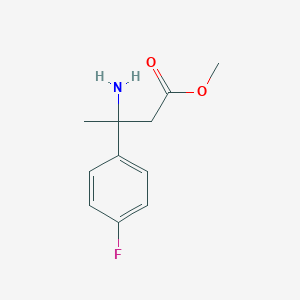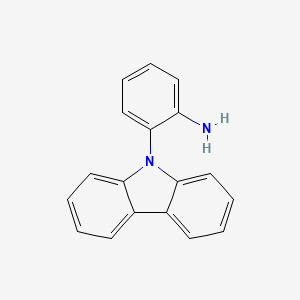
2-(Carbazol-9-yl)aniline
Übersicht
Beschreibung
2-(Carbazol-9-yl)aniline is an organic compound that has gained increasing attention in scientific research and industry due to its unique biological properties, physical and chemical properties, and potential implications in various fields of research. It’s a carbazole-based compound that exhibits high charge carrier mobility and photochemical stability .
Synthesis Analysis
The synthesis of this compound involves several steps. A metal-free, regioselective, visible light activation of 4CzIPN for the arylation of 2H-indazole derivatives has been demonstrated . The synthetic route provides a highly safe and easily accessible aniline precursor as an arylation reagent .
Molecular Structure Analysis
Carbazole compounds are known for their versatility in functionalization, good chemical and environmental stability . They have excellent charge transport ability and can be easily functionalized at N-position and then covalently linked with other monomers .
Chemical Reactions Analysis
Carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . They are suitable for a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .
Physical And Chemical Properties Analysis
Carbazole-based compounds exhibit high thermal and electroluminescent properties that make them useful in organic electronics-based applications . They have excellent optical absorption coefficient, long carrier diffusion lengths, tunable direct bandgaps, and unusual defect tolerance .
Wissenschaftliche Forschungsanwendungen
Synthesis Methodologies
2-(Carbazol-9-yl)aniline and its derivatives are synthesized through various innovative methodologies, enhancing regioselectivity and yield. One approach involves the refluxing of 2,3′-biindolyl with ketones in ethanolic HCl, resulting in a series of 2-(9H-carbazol-1-yl)anilines with yields ranging from 27 to 95%. This method is notable for its high regioselectivity and compatibility with a range of ketones (Noland et al., 2018). Another strategy employs anilines and cyclohexanones or acetophenones under transition-metal-free conditions to synthesize disubstituted 9-arylcarbazoles, demonstrating the method's efficiency and versatility (Wu et al., 2017).
Photocatalysis and Material Science
In the realm of photocatalysis, 4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene) has been employed for the highly regioselective arylation of 2H-indazole derivatives, showcasing the efficiency and recyclability of carbazole-based photocatalysts (Saritha et al., 2021). Moreover, N-tosylates of carbazole derivatives exhibit moderate cytotoxic activity, indicating potential biomedical applications (Kirillova et al., 2018).
Organic Electronics and Sensor Applications
Carbazole derivatives have been explored for their utility in organic electronics, particularly in organic light-emitting diodes (OLEDs). For instance, bis(carbazol-9-ylphenyl)aniline end-capped oligoarylenes have been synthesized for solution-processed nondoped emitters in OLEDs, with emission colors spanning the full UV-vis spectrum (Khanasa et al., 2013). Additionally, the copolymerization of aniline and 9-vinyl carbazole has been studied for electrochemical sensors, demonstrating enhanced electronic properties and stability, which could improve the detection and quantification of anti-cancer drugs (Khare et al., 2021).
Wirkmechanismus
Target of Action
It is known that carbazole derivatives have been used in the arylation of 2h-indazole . This suggests that 2-(Carbazol-9-yl)aniline may interact with similar molecular targets.
Mode of Action
The mode of action of this compound involves its use as an arylation reagent in the photocatalysis of 4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene) for the arylation of 2H-indazole . The photoactivated 4CzIPN organocatalyst is found to be more efficient for single electron transfer without any organic base for the radical reaction .
Biochemical Pathways
It is known that carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . This suggests that this compound may influence similar biochemical pathways.
Result of Action
It is known that many indazole and aniline derivatives were used in the reaction and provided the arylated indazole derivatives in good to excellent yield . This suggests that this compound may have similar effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the carbazole-based photocatalyst (4CzIPN) with wide redox potential is stable and recyclable for further reaction transformations . This suggests that the action of this compound may also be influenced by factors such as light and temperature.
Safety and Hazards
When handling 2-(Carbazol-9-yl)aniline, it’s important to avoid contact with skin and eyes, and not to breathe dust . It should be handled only in a closed system or with appropriate exhaust ventilation . It should be kept in a dry, cool, and well-ventilated place, with the container kept tightly closed .
Zukünftige Richtungen
Carbazole-based compounds have shown great potential for solar cell applications . The power conversion efficiency of perovskite solar cells (PSCs) has rapidly surged in the past decade, reaching a certified 25.7% nowadays . The rapid development of PSCs can be attributed to their superior optoelectronic properties .
Biochemische Analyse
Biochemical Properties
The carbazole-based compounds like 2-(Carbazol-9-yl)aniline are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . They are suitable in a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .
Cellular Effects
Carbazole derivatives have shown diverse pharmacological actions by influencing various pathways of molecular signaling . For instance, some derivatives of carbazole show antifungal activity by acting on the RAS-MAPK pathway . They also show their effect on inflammation by inhibiting the p38 mitogen-activated protein kinase signaling pathway .
Molecular Mechanism
The photoactivated 4CzIPN organocatalyst, a carbazole-based photocatalyst, is found to be more efficient for single electron transfer without any organic base for the radical reaction . This demonstrates the molecular mechanism of this compound in the arylation of 2H-indazole .
Temporal Effects in Laboratory Settings
Mechanochromic luminescence (ML), thermally activated delayed fluorescence (TADF), aggregation-induced emission (AIE), and electroluminescence (EL) properties are combined in a single organic molecule, this compound . These properties indicate the temporal changes in the effects of this product over time in laboratory settings.
Metabolic Pathways
Carbazole derivatives have been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence
Eigenschaften
IUPAC Name |
2-carbazol-9-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2/c19-15-9-3-6-12-18(15)20-16-10-4-1-7-13(16)14-8-2-5-11-17(14)20/h1-12H,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUAPXNXBWGCQBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC=C4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Oxaspiro[3.5]nonan-7-ylmethanol](/img/structure/B1428564.png)

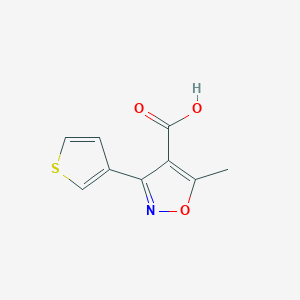
![1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1428567.png)
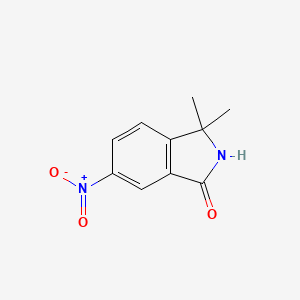

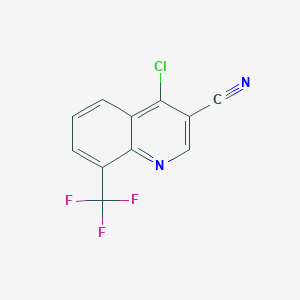


![(3-Oxabicyclo[3.1.0]hexan-1-yl)methanol](/img/structure/B1428578.png)
